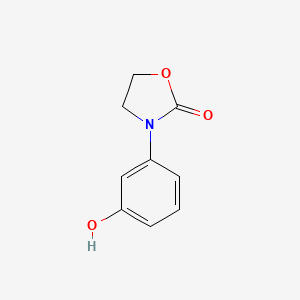

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXLLMFKYCZHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651029 | |

| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038713-37-9 | |

| Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably as the pharmacophoric core of a critical class of synthetic antibiotics.[1][2] These agents exhibit a unique mechanism of action, targeting the initiation phase of bacterial protein synthesis, which allows them to combat multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a key derivative within this class. Its structure combines the essential oxazolidinone ring with a functionalized aromatic substituent. The presence of the meta-hydroxyl group on the phenyl ring not only influences the molecule's physicochemical properties but also serves as a crucial synthetic handle for the development of next-generation therapeutics and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, offering field-proven insights for its application in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃ | [3][4] |

| Molecular Weight | 179.17 g/mol | [3] |

| CAS Number | 1038713-37-9 | [4][5] |

| Appearance | Typically an off-white or white solid | General knowledge |

| Purity | Commercially available at >95% | [4] |

| SMILES | O=C1OCCN1c1cccc(O)c1 | [3] |

| InChI | InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | [3] |

| InChIKey | XDXLLMFKYCZHIB-UHFFFAOYSA-N | [3] |

Spectroscopic Profile: Characterization and Identification

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound, which are critical for its unambiguous identification in synthesis and analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Protons on the aromatic ring will appear in the aromatic region (typically δ 6.5-7.5 ppm), with splitting patterns dictated by their meta- and ortho-coupling. The two methylene groups (-CH₂-) of the oxazolidinone ring will present as two distinct triplets in the δ 3.5-4.5 ppm range. The phenolic hydroxyl (-OH) proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon (C=O) of the oxazolidinone ring at the downfield end, typically around δ 155-160 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region. The two carbons of the oxazolidinone ring's ethylenediamine backbone will appear in the δ 40-70 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band between 1730-1760 cm⁻¹ is characteristic of the cyclic carbamate (oxazolidinone) carbonyl stretch. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the phenolic hydroxyl group (O-H stretch). Additional peaks corresponding to C-O, C-N, and aromatic C-H bonds will also be present.

-

Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 180.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns can be analyzed to further corroborate the structure.[6]

Synthesis and Chemical Reactivity

Synthetic Pathway: A Practical Approach

The synthesis of N-aryl oxazolidinones is a well-established process. A common and efficient method for preparing this compound involves the cyclization of 3-aminophenol. 3-Aminophenol itself is typically prepared via the reduction of 3-nitrophenol.[7] The causality behind this choice of precursor is the presence of the amine and hydroxyl groups in the correct meta orientation, which is preserved during the formation of the heterocyclic ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Aminophenol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by the spectroscopic methods detailed in Section 2.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminophenol (1.0 eq.) and ethylene carbonate (1.1 eq.).

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add a catalytic amount of a base (e.g., potassium carbonate, 0.1 eq.) to facilitate the reaction.

-

Cyclization: Heat the reaction mixture to 120-140 °C. The choice of temperature is critical; it must be high enough to drive the reaction and the elimination of ethylene glycol, but not so high as to cause decomposition.

-

Monitoring: Monitor the reaction progress by TLC until the starting material (3-aminophenol) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove residual solvent and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure compound.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by three main features: the oxazolidinone ring, the phenolic hydroxyl group, and the aromatic ring.

-

Phenolic -OH Group: The hydroxyl group is acidic and can be deprotonated with a base. It is a key site for derivatization via etherification or esterification, providing a straightforward route to probe structure-activity relationships (SAR).

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director, while the oxazolidinone substituent is generally deactivating and meta-directing. The positions ortho and para to the hydroxyl group are the most likely sites for substitution.

-

Oxazolidinone Ring Stability: The oxazolidinone ring is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strong basic conditions, which can lead to ring-opening. Stability studies on related oxazolidine structures have shown that substituents on the ring can significantly influence the rate of hydrolysis.[8]

Biological Activity and Mechanism of Action

While specific bioactivity data for this compound is limited in readily available literature, its structural class is extensively studied. Oxazolidinones are potent inhibitors of bacterial protein synthesis.[1][2]

Mechanism of Action: Inhibition of Protein Synthesis Initiation

The established mechanism for oxazolidinone antibiotics involves a unique interaction with the bacterial ribosome.

-

Binding Site: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site).[1][9]

-

Inhibition of Initiation: This binding event physically obstructs the proper placement of the initiator fMet-tRNA.[9]

-

Prevention of the 70S Complex: By blocking the formation of the first peptide bond, the oxazolidinone prevents the assembly of the functional 70S initiation complex, effectively halting protein synthesis at its earliest stage.[10]

This mechanism is distinct from other protein synthesis inhibitors, which is why oxazolidinones often lack cross-resistance with other antibiotic classes.[1]

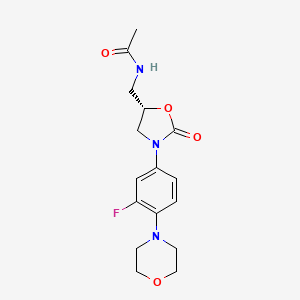

Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinones.

Beyond antibacterial activity, various oxazolidinone derivatives have been investigated for other therapeutic applications, including as anticancer and anti-inflammatory agents, highlighting the versatility of this scaffold.[11]

Applications in Drug Discovery and Development

This compound is best viewed as a valuable building block or intermediate in drug discovery programs.

-

Scaffold for Library Synthesis: The molecule provides a rigid, well-defined core structure. The phenolic hydroxyl group is an ideal attachment point for diversification, allowing for the rapid synthesis of a library of analogs to explore SAR.

-

Intermediate for Complex Molecules: It can serve as a precursor for more complex oxazolidinone antibiotics. For example, the hydroxyl group could be used to attach larger side chains designed to enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties like solubility and metabolic stability.

-

Fragment-Based Drug Design: The molecule itself is a suitable candidate for fragment-based screening campaigns. Its relatively small size and defined chemical features allow it to be used as a starting point to identify initial low-affinity hits against a biological target, which can then be grown or linked to build more potent leads.

Conclusion

This compound is a chemically significant molecule that embodies the core structural features of the powerful oxazolidinone class of antibacterial agents. Its well-defined physical and spectroscopic properties, coupled with a straightforward synthetic route, make it an accessible compound for research. While its primary biological relevance is understood through the lens of its parent class—as an inhibitor of bacterial protein synthesis—its true value in a modern research context lies in its potential as a versatile chemical scaffold. The strategically placed hydroxyl group offers a gateway for extensive chemical modification, positioning this compound as a key intermediate for the development of novel therapeutics aimed at combating infectious diseases and exploring other biological targets.

References

-

3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 - PubChem. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

(PDF) Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2001). ResearchGate. Retrieved January 1, 2026, from [Link]

-

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | C10H10FNO3 | CID 10134195 - PubChem. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Current Updates on Oxazolidinone and Its Significance - PMC. (2014). PubMed Central. Retrieved January 1, 2026, from [Link]

-

1,3-oxazolidine-2-one-like compound, preparation method and uses thereof - Justia Patents. (2014). Justia Patents. Retrieved January 1, 2026, from [Link]

-

Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2007). MDPI. Retrieved January 1, 2026, from [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. (2021). PubMed Central. Retrieved January 1, 2026, from [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (2019). MDPI. Retrieved January 1, 2026, from [Link]

-

Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC. (1998). PubMed Central. Retrieved January 1, 2026, from [Link]

-

3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | C10H11NO3 | CID 155453842 - PubChem. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. (2012). MDPI. Retrieved January 1, 2026, from [Link]

-

Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy - ResearchGate. (2002). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Exploring the Synthesis and Chemical Properties of 3-Aminophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

-

SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES - Vietnam Journals Online. (2018). Vietnam Journals Online. Retrieved January 1, 2026, from [Link]

-

Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities | Request PDF - ResearchGate. (2020). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. (2010). PubMed. Retrieved January 1, 2026, from [Link]

-

Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI. (2022). MDPI. Retrieved January 1, 2026, from [Link]

-

3-Aminophenol - Wikipedia. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020). Systematic Reviews in Pharmacy. Retrieved January 1, 2026, from [Link]

-

Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF - ResearchGate. (2015). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - Semantic Scholar. (2021). Semantic Scholar. Retrieved January 1, 2026, from [Link]

-

2-Oxazolidinone, 5-(hydroxymethyl)-3-(4-hydroxyphenyl)-, (R) - CAS Common Chemistry. (n.d.). CAS Common Chemistry. Retrieved January 1, 2026, from [Link]

- US3937716A - Oxazolidine derivatives - Google Patents. (1976). Google Patents.

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - NIH. (2022). National Institutes of Health. Retrieved January 1, 2026, from [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 1038713-37-9|3-(3-Hydroxyphenyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

CAS Number: 1038713-37-9 Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol [1]

This technical guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, a member of the pharmacologically significant oxazolidinone class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential biological activities, and applications. While specific research on this particular molecule is limited, this guide synthesizes information from closely related analogues and the broader class of N-aryl-1,3-oxazolidin-2-ones to provide a foundational understanding for its scientific exploration.

Introduction to the Oxazolidinone Scaffold

The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a novel class of synthetic antibiotics.[2][3] Linezolid, the first clinically approved oxazolidinone antibiotic, revolutionized the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and has fueled extensive research into new derivatives with improved efficacy and safety profiles.[3][5]

This compound belongs to the N-aryl-oxazolidinone family. The nature and substitution pattern of the N-aryl ring are critical determinants of the biological activity of these compounds.[6][7] The presence of a hydroxyl group on the phenyl ring, as in the case of the topic compound, offers a potential site for further chemical modification and may influence its pharmacokinetic and pharmacodynamic properties.

Synthesis and Chemical Properties

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

In this proposed method, 3-aminophenol is reacted with ethylene carbonate at elevated temperatures. This reaction proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons of ethylene carbonate, followed by an intramolecular transesterification to form the five-membered oxazolidinone ring. This method is advantageous as it is often a one-pot synthesis and utilizes readily available starting materials.

Physicochemical Properties (Predicted and Inferred)

| Property | Value/Description | Source |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. | Inferred from similar compounds |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | Chemical intuition |

Spectral Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 | Singlet | Phenolic -OH |

| ~7.2-7.5 | Multiplet | Aromatic protons |

| ~6.8-7.0 | Multiplet | Aromatic protons |

| ~4.4 | Triplet | -O-CH₂- |

| ~4.0 | Triplet | -N-CH₂- |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C=O (oxazolidinone) |

| ~157 | C-OH (aromatic) |

| ~140 | C-N (aromatic) |

| ~130 | Aromatic CH |

| ~118 | Aromatic CH |

| ~114 | Aromatic CH |

| ~110 | Aromatic CH |

| ~62 | -O-CH₂- |

| ~45 | -N-CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (oxazolidinone) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of CO₂ from the oxazolidinone ring and cleavage of the bond between the phenyl ring and the nitrogen atom.

Potential Biological Activities and Applications

The biological activity of this compound has not been explicitly reported. However, based on the extensive structure-activity relationship (SAR) studies of the oxazolidinone class, some potential activities can be inferred.[6][7][8]

4.1. Antibacterial Activity

The primary and most well-established biological activity of N-aryl-oxazolidinones is their antibacterial effect against Gram-positive bacteria.[3][4] The mechanism of action involves binding to the 50S ribosomal subunit and inhibiting the formation of the initiation complex, thereby halting protein synthesis.[3][5]

Caption: General mechanism of action of oxazolidinone antibiotics.

The substitution pattern on the N-aryl ring significantly influences antibacterial potency. While many clinically developed oxazolidinones feature a 3-fluoro-4-morpholinophenyl or similar substituent for optimal activity, the presence of a simple hydroxyphenyl group in this compound may result in more modest antibacterial properties. However, it could serve as a valuable scaffold for the synthesis of more complex and potent analogues. The hydroxyl group provides a handle for introducing other functionalities that may enhance ribosomal binding or improve pharmacokinetic properties.

4.2. Other Potential Activities

Beyond their antibacterial effects, oxazolidinone derivatives have been investigated for a range of other biological activities, including:

-

Monoamine Oxidase (MAO) Inhibition: Some oxazolidinones are known to be reversible inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters. This property has been explored for potential antidepressant applications.[2]

-

Anticancer Activity: Certain oxazolidinone derivatives have demonstrated antiproliferative effects against various cancer cell lines.

-

Antitubercular Activity: The oxazolidinone class has shown promise in the treatment of tuberculosis, including multidrug-resistant strains.[4]

The specific activity profile of this compound in these areas would require dedicated experimental evaluation.

Safety and Handling

Specific toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Key toxicological concerns with the oxazolidinone class, particularly with long-term use, include myelosuppression (e.g., thrombocytopenia) and potential for MAO inhibition.[5] The safety profile of this specific compound would need to be established through preclinical studies.

Conclusion and Future Directions

This compound is a member of the medicinally important N-aryl-oxazolidinone class of compounds. While it may not possess the potent antibacterial activity of clinically used drugs like linezolid, its structure offers significant potential as a versatile building block for the synthesis of novel derivatives. The presence of the phenolic hydroxyl group provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships and the development of compounds with tailored biological activities.

Future research on this compound could focus on:

-

Development and optimization of a robust synthetic protocol.

-

Thorough characterization using modern spectroscopic techniques to confirm its structure and purity.

-

Screening for a range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.

-

Utilization as a scaffold for the creation of a library of novel oxazolidinone derivatives to probe structure-activity relationships.

This technical guide provides a solid foundation for researchers and drug development professionals to begin their investigation of this compound and unlock its potential in medicinal chemistry.

References

[6] Structure-activity relationships governing to the oxazolidinone development. (n.d.). ResearchGate. Retrieved from [Link]

[9] Oxazolidinone Structure–Activity Relationships Leading to Linezolid. (n.d.). ResearchGate. Retrieved from [Link]

[8] Synthesis and structure-activity relationship studies of highly potent novel oxazolidinone antibacterials. (2008). Journal of Medicinal Chemistry, 51(20), 6558-62.

[7] Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (2011). Antimicrobial Agents and Chemotherapy, 55(10), 4794-4802.

[10] Structure activity relationship of Linezolid. (n.d.). ResearchGate. Retrieved from [Link]

[5] Oxazolidinone Antibacterial Agents: A Critical Review. (2001). Current Medicinal Chemistry, 8(14), 1761-1774.

[4] Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(9), 1035-1053.

[11] Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publishers.

[2] The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products. (2007). Current Topics in Medicinal Chemistry, 7(6), 589-617.

[3] Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4275.

[12] DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. (n.d.). ResearchGate. Retrieved from [Link]

[13] 3-Ethyl-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

[14] Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. (2020). European Journal of Medicinal Chemistry, 194, 112252.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of highly potent novel oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jscholaronline.org [jscholaronline.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Ethyl-1,3-oxazolidin-2-one | C5H9NO2 | CID 350825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide serves as a comprehensive exploration of the putative mechanisms of action for the compound 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one. As a member of the versatile oxazolidinone class of molecules, this compound stands at the intersection of two significant therapeutic pathways: antibacterial protein synthesis inhibition and monoamine oxidase (MAO) inhibition. This guide will dissect these potential mechanisms, grounding the discussion in the established pharmacology of the broader oxazolidinone family and providing detailed experimental frameworks for the empirical validation of its specific activities.

Introduction to the Oxazolidinone Scaffold: A Tale of Two Targets

The oxazolidinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with remarkably distinct pharmacological profiles. The biological activity of these synthetic compounds is largely dictated by the nature of the substituent at the N-3 position of the oxazolidinone ring. The presence of an aryl group at this position, as is the case in this compound, is a critical determinant of its potential biological targets.

Historically, the oxazolidinone class first gained prominence with the advent of antibiotics like Linezolid, which exhibit potent activity against multidrug-resistant Gram-positive bacteria.[1][2] This antibacterial action is conferred by a unique mechanism involving the inhibition of bacterial protein synthesis.[2][3] Concurrently, research has also illuminated a distinct therapeutic avenue for N-aryl oxazolidinones as inhibitors of monoamine oxidase (MAO), enzymes pivotal in the metabolism of neurotransmitters.[4][5] This dual potentiality underscores the importance of a thorough mechanistic investigation for any novel N-aryl oxazolidinone derivative.

Given the structural features of this compound, it is plausible that it may exhibit either or both of these activities. The following sections will delve into the intricacies of each potential mechanism of action and outline the requisite experimental protocols to elucidate its precise pharmacological profile.

Potential Mechanism I: Inhibition of Bacterial Protein Synthesis

The hallmark of antibacterial oxazolidinones is their unique ability to inhibit the initiation phase of bacterial protein synthesis.[1][2] This mechanism sets them apart from many other classes of antibiotics, reducing the likelihood of cross-resistance.[1]

The Molecular Target: The 50S Ribosomal Subunit

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[6][7] This binding event physically obstructs the formation of the initiation complex, a crucial first step in protein synthesis.[2][3] Specifically, the binding of the oxazolidinone molecule to the 23S rRNA of the 50S subunit prevents the proper positioning of the initiator fMet-tRNA, thereby stalling the entire translational machinery.[8]

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial efficacy of oxazolidinones is intrinsically linked to their chemical structure. The essential pharmacophore for this activity includes the N-aryl substituent, the core oxazolidinone ring, and a substituent at the C-5 position.[6][7] While this compound possesses the key N-aryl group, the absence of the typical C-5 side chain seen in potent antibiotics like Linezolid may modulate its antibacterial potency.

Experimental Workflow for Assessing Antibacterial Protein Synthesis Inhibition

To empirically determine if this compound acts as a bacterial protein synthesis inhibitor, a multi-step experimental approach is required.

Diagram 1: Experimental Workflow for Bacterial Protein Synthesis Inhibition

A stepwise approach to confirm bacterial protein synthesis inhibition.

Protocol 1: Initiation Complex Formation Assay

This assay directly measures the ability of a compound to inhibit the formation of the 70S initiation complex.

Materials:

-

Purified 30S and 50S ribosomal subunits from a relevant bacterial strain (e.g., E. coli or S. aureus).

-

Initiation factors (IF1, IF2, IF3).

-

[³H]-fMet-tRNAfMet.

-

mRNA template (e.g., MS2 phage RNA).

-

GTP.

-

This compound.

-

Nitrocellulose filters.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing 30S ribosomal subunits, initiation factors, GTP, and the mRNA template.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding [³H]-fMet-tRNAfMet and 50S ribosomal subunits.

-

Incubate the reaction at 37°C for 15-30 minutes.

-

Stop the reaction by adding ice-cold buffer.

-

Filter the reaction mixture through nitrocellulose filters to capture the ribosomal complexes.

-

Wash the filters to remove unbound [³H]-fMet-tRNAfMet.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Expected Outcome: A dose-dependent decrease in radioactivity on the filters in the presence of an active inhibitor, indicating prevention of the [³H]-fMet-tRNAfMet binding to the ribosome.[2][3]

Potential Mechanism II: Monoamine Oxidase (MAO) Inhibition

The N-aryl substituent of this compound strongly suggests a potential for interaction with monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited by antidepressant and anti-Parkinsonian drugs.[4]

The Molecular Target: MAO-A and MAO-B Isoforms

MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[9] The N-aryl group of oxazolidinones is known to be a key determinant for their affinity and selectivity towards these isoforms.[4] For instance, the well-known oxazolidinone MAO inhibitor, Toloxatone, is a selective and reversible inhibitor of MAO-A.[4]

Structure-Activity Relationship (SAR) for MAO Inhibition

The presence of an N-aryl moiety is considered essential for potent, reversible MAO inhibition by oxazolidinones.[4] The nature and substitution pattern of this aryl ring can significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B. The 3-hydroxyphenyl group in the title compound is a key feature to be investigated in this context.

Experimental Workflow for Assessing MAO Inhibition

A systematic approach is necessary to characterize the MAO inhibitory potential of this compound, including its potency and isoform selectivity.

Diagram 2: Experimental Workflow for MAO Inhibition

A comprehensive workflow to characterize MAO inhibitory activity.

Protocol 2: Fluorometric MAO Inhibition Assay

This is a common and sensitive method to determine the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (a non-selective MAO substrate).

-

This compound.

-

Selective MAO inhibitors as controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

96-well microplates.

-

Fluorometer.

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or control.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[10]

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Expected Outcome: A dose-dependent decrease in fluorescence in the presence of an active inhibitor. By comparing the IC50 values for MAO-A and MAO-B, the isoform selectivity can be determined.[9][10]

Data Presentation and Interpretation

To facilitate a clear comparison of the potential activities of this compound, all quantitative data should be summarized in a structured table.

Table 1: Summary of Postulated Pharmacological Activities and Key Experimental Readouts

| Potential Mechanism of Action | Primary Molecular Target | Key Experimental Assay | Primary Readout | Interpretation |

| Antibacterial | Bacterial 50S Ribosomal Subunit | Initiation Complex Formation Assay | IC50 (µM) | Lower IC50 indicates higher potency in inhibiting bacterial protein synthesis. |

| MAO-A Inhibition | Monoamine Oxidase A | Fluorometric MAO-A Inhibition Assay | IC50 (µM) | Lower IC50 indicates higher potency in inhibiting MAO-A. |

| MAO-B Inhibition | Monoamine Oxidase B | Fluorometric MAO-B Inhibition Assay | IC50 (µM) | Lower IC50 indicates higher potency in inhibiting MAO-B. |

Conclusion: A Path Forward for Mechanistic Elucidation

This compound represents a molecule of significant interest due to its structural placement within the versatile oxazolidinone class. The presence of the N-aryl substituent strongly suggests the potential for either antibacterial or MAO inhibitory activity, or possibly a dual role. The in-depth technical guide provided here outlines the theoretical underpinnings of these mechanisms and presents robust, field-proven experimental protocols to definitively characterize its pharmacological profile. Through the systematic application of these methodologies, the scientific community can unravel the precise mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- Current time information in Los Angeles, CA, US. (n.d.).

-

Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4233. [Link]

-

Conti, P., et al. (2004). Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. ARKIVOC, 2004(5), 119-133. [Link]

-

Singh, R. P., & Geetanjali. (2015). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2015, 614297. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Oxazolidinones antibiotics core structure and structures of main... ResearchGate. Retrieved from [Link]

-

Swain, S. S., & Zurenko, G. E. (2000). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 44(7), 1727–1732. [Link]

-

Chegaev, K., et al. (2005). 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Bioorganic & Medicinal Chemistry, 13(15), 4647–4656. [Link]

-

Foti, C., et al. (2021). Core structure of oxazolidinone antibiotics and molecular structures of... ResearchGate. Retrieved from [Link]

-

Shinabarger, D., et al. (2000). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 44(7), 1727-1732. [Link]

-

Shinabarger, D., et al. (2000). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. ASM Journals. Retrieved from [Link]

-

Sangshetti, J. N., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. [Link]

-

Gualtieri, M., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. The Journal of Biological Chemistry, 276(40), 37347–37351. [Link]

-

Leach, K. L., et al. (2007). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Molecular Cancer Therapeutics, 6(5), 1571-1579. [Link]

-

Shinabarger, D. (2000). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Chaurasiya, N. D., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pharmaceutical Biology, 56(1), 143–152. [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

-

Zhang, Z., et al. (2018). Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry. The Journal of Organic Chemistry, 83(15), 8196–8205. [Link]

-

Zurenko, G. E., et al. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202. [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

-

Kaur, A., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics, 20(7), 3669–3681. [Link]

-

Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently? Retrieved from [Link]

-

Jones, T. Z. E., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(3), 407–416. [Link]

-

Cacchi, S., et al. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2539–2541. [Link]

-

Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

-

Li, J., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(2), 2649–2657. [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Hydroxyphenyl Oxazolidinones

Foreword

The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens, necessitates the continuous innovation of antibacterial agents. The oxazolidinones represent a pivotal class of synthetic antibiotics, distinguished by a unique mechanism of action that circumvents cross-resistance with many existing drug classes[1][2][3]. Since the landmark approval of Linezolid, research has burgeoned to develop next-generation analogues with improved potency, expanded spectra, and enhanced safety profiles[4][5]. This guide focuses on a specific, promising subclass: hydroxyphenyl oxazolidinones. The introduction of a hydroxyl group onto the core phenyl ring presents a compelling strategy for augmenting target engagement through additional hydrogen-bonding interactions within the bacterial ribosome, potentially offering a potent weapon against drug-resistant bacteria. This document provides a technical deep-dive for researchers and drug development professionals, synthesizing current knowledge on the mechanism, structure-activity relationships, and biological evaluation of these compounds.

The Core Directive: Mechanism of Action at the Ribosomal Peptidyl Transferase Center

The defining characteristic of the oxazolidinone class is its novel mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase[1][3][6]. Unlike many other protein synthesis inhibitors that disrupt the elongation process, oxazolidinones prevent the formation of the first peptide bond, a critical and unique step in translation[7].

They exert their bacteriostatic effect by binding to the 50S ribosomal subunit[3][6]. High-resolution structural studies, including cryo-electron microscopy, have pinpointed their binding site within the peptidyl transferase center (PTC) at the A-site cleft[8]. Specifically, they bind to a distinct region of the 23S rRNA[3]. This strategic positioning sterically hinders the correct placement of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex and halting protein synthesis before it can even begin[7][9].

The introduction of a hydroxyphenyl moiety is hypothesized to enhance this binding affinity. The hydroxyl group can act as a hydrogen bond donor, potentially forming additional interactions with key nucleotides in the 23S rRNA, such as A2503 or U2584, which are crucial for peptide bond formation[8]. This enhanced interaction could translate to greater potency and potentially help overcome resistance mechanisms that involve alterations to the ribosomal binding site[10].

Biological Evaluation Workflows

A rigorous and systematic evaluation is critical to characterize the biological activity of novel hydroxyphenyl oxazolidinones. The workflow encompasses primary screening for antibacterial efficacy, secondary assays to confirm the mechanism of action, and crucial counter-screens to assess potential toxicity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the standard broth microdilution method for determining the MIC of a compound against bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the gold standard for assessing antibacterial potency.

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Linezolid)

-

Negative control (broth only)

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

-

Inoculation:

-

Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to obtain the final inoculum density of ~1-2 x 10^6 CFU/mL.

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL. Well 12 receives 50 µL of sterile broth only.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.

-

Self-Validation and Causality:

-

Growth Control (Well 11): Must show clear turbidity, confirming the viability of the inoculum and suitability of the growth medium.

-

Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium and plate.

-

Positive Control Antibiotic: The MIC obtained for the reference antibiotic should fall within its known acceptable range for the quality control strain used, validating the assay's accuracy.

Experimental Protocol: Mitochondrial Protein Synthesis Inhibition Assay

A critical counter-screen is to assess the compound's effect on mitochondrial protein synthesis, as this is a known liability of the oxazolidinone class, linked to myelosuppression.[11]

Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., [³⁵S]methionine) into newly synthesized proteins by isolated mitochondria. Inhibition of this process indicates potential off-target toxicity.

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Mitochondrial incubation buffer

-

[³⁵S]methionine

-

Test compound and controls (e.g., Linezolid, Chloramphenicol)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Mitochondria Preparation: Isolate functional mitochondria from fresh tissue using standard differential centrifugation protocols.

-

Assay Setup:

-

In microcentrifuge tubes, combine isolated mitochondria, incubation buffer, and a mixture of amino acids (excluding methionine).

-

Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Chloramphenicol).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Labeling:

-

Initiate the reaction by adding [³⁵S]methionine to each tube.

-

Incubate for 30-60 minutes at 37°C with gentle shaking.

-

-

Precipitation and Washing:

-

Stop the reaction by adding ice-cold 10% TCA. This precipitates the proteins, including those newly synthesized with the radiolabel.

-

Incubate on ice for 30 minutes.

-

Pellet the precipitated protein by centrifugation.

-

Wash the pellet multiple times with cold TCA to remove unincorporated [³⁵S]methionine.

-

-

Quantification:

-

Solubilize the final protein pellet.

-

Transfer the solubilized protein to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

-

Causality: A lower IC₅₀ value indicates greater inhibition of mitochondrial protein synthesis, suggesting a higher potential for dose-dependent toxicity, such as myelosuppression. Comparing the antibacterial MIC to the mitochondrial IC₅₀ provides a selectivity index, a key parameter in prioritizing compounds for further development.

Therapeutic Potential and Challenges

Potential:

-

Enhanced Potency: The addition of a hydroxyl group offers a rational path to increased binding affinity and, consequently, lower MIC values.

-

Activity Against Resistant Strains: Enhanced binding may help overcome resistance mechanisms that rely on subtle alterations of the ribosomal binding site.[10]

-

Favorable Pharmacokinetics: Judicious placement of the hydroxyl group could be used to fine-tune solubility and other physicochemical properties.

Challenges:

-

Metabolic Liabilities: Phenolic groups are prime targets for phase II metabolism, particularly glucuronidation. This can lead to rapid clearance and reduced bioavailability.[12] Prodrug strategies, where the hydroxyl group is temporarily masked, may be necessary to overcome this.

-

Class-Specific Toxicity: The primary safety concern for oxazolidinones is myelosuppression (thrombocytopenia), which is linked to the inhibition of mitochondrial protein synthesis.[11] Any new analogue, including hydroxyphenyl derivatives, must be carefully evaluated for this off-target effect. The goal is to uncouple antibacterial potency from mitochondrial toxicity.

-

Gram-Negative Spectrum: Like most oxazolidinones, hydroxyphenyl derivatives are likely to face challenges in penetrating the outer membrane of Gram-negative bacteria and avoiding efflux pumps.

Future Directions

The exploration of hydroxyphenyl oxazolidinones is a promising frontier in antibiotic research. Future efforts should be directed towards:

-

Systematic SAR Studies: Synthesizing and testing a matrix of compounds where the position of the hydroxyl group on the phenyl ring is systematically varied (ortho, meta, para) to elucidate optimal placement for activity and safety.

-

Prodrug Development: Designing and evaluating prodrugs that mask the phenolic hydroxyl group to improve metabolic stability and oral bioavailability.

-

Structural Biology: Obtaining co-crystal or cryo-EM structures of hydroxyphenyl oxazolidinones bound to the bacterial ribosome to provide definitive evidence of the hypothesized hydrogen-bonding interactions and guide further design.

-

Addressing Gram-Negative Activity: Exploring conjugation with siderophores or other strategies to improve penetration into Gram-negative pathogens.

By addressing these key areas, the scientific community can fully harness the potential of the hydroxyphenyl moiety to develop the next generation of highly potent and safer oxazolidinone antibiotics.

References

-

Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. [Link]

-

Genin, M. J., et al. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 48(22), 7012-7023. [Link]

- Zhang, W., et al. (2021). Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.

-

Takahashi, Y., et al. (2001). Structure – Activity Relationship ( SAR ) Studies on Oxazolidinone Antibacterial Agents . 2 . 1 ) Relationship between Lipophilicity and Antibacterial Activity in 5-Thiocarbonyl. Semantic Scholar. [Link]

-

Desai, P. V., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1041–1046. [Link]

-

Pandey, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1–17. [Link]

-

Diekema, D. J., & Jones, R. N. (2000). Oxazolidinones: a new class of antimicrobial agents. The Lancet, 356(9245), 1945-1946. [Link]

-

Shaw, K. J., et al. (2010). R chi-01, a new family of oxazolidinones that overcome ribosome-based linezolid resistance. Antimicrobial Agents and Chemotherapy, 54(10), 4325-4332. [Link]

-

Pandey, A., et al. (2014). Structure-activity relationships governing to the oxazolidinone development. ResearchGate. [Link]

-

Belanger, K. G., et al. (2021). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Infectious Diseases, 7(9), 2633–2640. [Link]

-

Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]

-

Reddy, K. S., et al. (2013). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Chemical and Pharmaceutical Sciences, 4(2), 79-82. [https://www.semanticscholar.org/paper/A-Novel-Synthesis-of-Oxazolidinone-Derivatives-(A-Reddy-Reddy/76931557d07996c56d787754d92415174092b7c6]([Link]

-

Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

-

Naidoo, J., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(1), e202200155. [Link]

-

Takahashi, Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

-

Matassova, N. B., et al. (1999). Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. RNA, 5(7), 939–946. [Link]

-

Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]

-

Shaw, K. J., et al. (2010). Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance. Antimicrobial Agents and Chemotherapy, 54(10), 4325-4332. [Link]

-

Shinde, V., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 27(21), 7244. [Link]

-

Zurenko, G. E., et al. (2001). Oxazolidinone Antibacterial Agents: A Critical Review. Current Medicinal Chemistry, 8(15), 1791-1814. [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

-

Malnoë, A., & Benedetti, M. S. (1979). Metabolic fate of 3-(3-methylphenyl)-5-hydroxymethyl-2-oxazolidinone (toloxatone), a new antidepressant agent, in man. Xenobiotica, 9(5), 281-288. [Link]

-

Ford, C. W., et al. (2001). Oxazolidinone antibiotics. The Lancet Infectious Diseases, 1(3), 180-190. [Link]

-

Brickner, S. J. (2008). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Current Opinion in Chemical Biology, 12(4), 439-445. [Link]

-

Di Mauro, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 4. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. R chi-01, a new family of oxazolidinones that overcome ribosome-based linezolid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial oxazolidinones: emerging structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic fate of 3-(3-methylphenyl)-5-hydroxymethyl-2-oxazolidinone (toloxatone), a new antidepressant agent, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazolidinone Scaffold: A Technical Guide to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

This guide provides an in-depth technical review of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds. While the oxazolidinone core is famously associated with antibacterial agents like Linezolid, this particular analogue, featuring a meta-hydroxyl group on the N-phenyl ring, is strongly implicated as a modulator of monoamine oxidase (MAO), positioning it as a compound of significant interest for neuropharmacology and drug development. This document will explore its synthesis, potential mechanism of action, structure-activity relationships, and provide detailed experimental protocols for its preparation and biological evaluation.

Introduction: The Versatility of the Oxazolidinone Core

The oxazolidinone ring is a five-membered heterocycle that has proven to be a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to participate in hydrogen bonding have made it a cornerstone in the design of various therapeutic agents. The most prominent application to date has been in the development of antibiotics that inhibit bacterial protein synthesis.[2] However, the pharmacological profile of oxazolidinone derivatives is diverse, with demonstrated activities in areas such as oncology, inflammation, and neurology.[3][4]

The N-aryl substituted 2-oxazolidinones, in particular, have a well-documented history as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Toloxatone, a selective and reversible MAO-A inhibitor used as an antidepressant, is a key example of a clinically relevant N-aryl-oxazolidinone.[6] The structural similarity of this compound to toloxatone strongly suggests its potential as a modulator of MAO activity, making it a compelling target for researchers in neurodegenerative diseases and mood disorders.

Synthesis of this compound

The synthesis of N-aryl-1,3-oxazolidin-2-ones can be achieved through several established routes.[7] A common and effective strategy involves the cyclization of a corresponding N-aryl-2-aminoethanol derivative with a carbonylating agent. For the synthesis of this compound, a plausible and efficient method involves the reaction of 3-aminophenol with a suitable C2 synthon, followed by cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-aryl-oxazolidinones.

Step 1: Synthesis of 2-((3-hydroxyphenyl)amino)ethan-1-ol

-

To a stirred solution of 3-aminophenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 2-bromoethanol or ethylene oxide (1.1 equivalents).

-

The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-((3-hydroxyphenyl)amino)ethan-1-ol.

Step 2: Cyclization to form this compound

-

The purified 2-((3-hydroxyphenyl)amino)ethan-1-ol (1 equivalent) is dissolved in a suitable solvent like toluene or dimethylformamide (DMF).

-

A carbonylating agent such as diethyl carbonate (1.5 equivalents) is added to the solution, along with a catalytic amount of a strong base like sodium methoxide.

-

The reaction mixture is heated to reflux for 6-12 hours, again monitoring by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is purified by recrystallization or column chromatography to afford the final product.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.[8][9][10]

Caption: Synthetic pathway for this compound.

Pharmacological Profile: Monoamine Oxidase Inhibition

The primary hypothesized pharmacological activity of this compound is the inhibition of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.

-

MAO-B primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.

The N-aryl substituent of oxazolidinone-based MAO inhibitors plays a crucial role in their potency and selectivity.[4] The presence of a hydroxyl group on the phenyl ring, as in our compound of interest, can significantly influence its binding to the active site of the enzyme.

Structure-Activity Relationship (SAR) Insights

The SAR for N-aryl-oxazolidinone MAO inhibitors suggests that:

-

The N-aryl moiety is essential for potent reversible MAO inhibition.

-

The nature and position of substituents on the phenyl ring dictate the selectivity for MAO-A versus MAO-B.

-

The meta-position of the hydroxyl group in this compound is analogous to the methyl group in toloxatone, suggesting a potential for MAO-A selectivity.

Further derivatization of the hydroxyl group or the oxazolidinone ring could be explored to optimize potency and selectivity.

Caption: Hypothesized mechanism of action via MAO inhibition.

In Vitro Evaluation of MAO-A Inhibitory Activity

To validate the hypothesized activity of this compound, a robust in vitro assay is required. A commonly used and reliable method is the kynuramine-based fluorometric assay.[1]

Experimental Protocol: MAO-A Inhibition Assay

This protocol outlines a 96-well plate-based fluorometric assay to determine the MAO-A inhibitory activity of the title compound.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine dihydrobromide (substrate)

-

Clorgyline (a known selective MAO-A inhibitor, for positive control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute this stock to obtain a range of test concentrations.

-

Prepare a stock solution of clorgyline in DMSO for the positive control.

-

Prepare a working solution of kynuramine in potassium phosphate buffer.

-

Prepare a working solution of MAO-A enzyme in potassium phosphate buffer.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the test compound solutions or the positive control. Include wells with only DMSO as a vehicle control (100% enzyme activity).

-

Add the MAO-A enzyme working solution to all wells except for the blank (no enzyme) wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the kynuramine working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction (e.g., by adding a strong base like NaOH).

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Parameter | Value |

| Molecular Formula | C₉H₉NO₃[8] |

| Molecular Weight | 179.17 g/mol [8] |

| CAS Number | 1038713-37-9[9] |

| Appearance | Solid |

| Purity | ≥95% |

Table 1: Physicochemical Properties of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel neuropharmacological agents. Its structural similarity to known MAO inhibitors warrants a thorough investigation of its activity against both MAO-A and MAO-B isoforms. The synthetic and analytical protocols provided in this guide offer a framework for researchers to prepare and evaluate this compound.

Future research should focus on:

-

Optimization of the synthesis: Exploring alternative synthetic routes to improve yield and reduce purification steps.

-

Comprehensive pharmacological profiling: In addition to MAO inhibition, screening the compound against a broader panel of neurological targets.

-

In vivo studies: Evaluating the efficacy and pharmacokinetic properties of the compound in relevant animal models of depression or neurodegenerative diseases.

-

Lead optimization: Synthesizing and testing a library of analogues to establish a detailed structure-activity relationship and identify more potent and selective compounds.

The exploration of this and related oxazolidinone derivatives holds significant potential for the discovery of new therapeutics for a range of central nervous system disorders.

References

- BenchChem. (2025).

- Jiang, J., et al. (2021). Synthesis of novel oxazolidinone derivatives with nitrogen-containing fused heterocyclic moiety and their antibacterial activities.

- Lamanna, C., et al. (2004). Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. Arkivoc, 2004(5), 134-146.

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2712, 331-340.

- Mondal, S., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(10), 8029-8051.

- Muhubhupathi, G., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry, 18(2), 81-86.

- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

- RSC Publishing. (2023).

- Sinicropi, M. S., et al. (2005). 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Medicinal Chemistry, 1(2), 117-124.

- CymitQuimica. (n.d.). This compound.

- Justia Patents. (2014).

- LookChem. (n.d.).

- Matrix Scientific. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one.

- T, P. S., P., R., & A, S. K. (2024). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. International Journal of Drug Design and Discovery, 2(1), 369–374.

- Damdoom, A. M., & Al-Jeilawi, O. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.

- ResearchGate. (2021). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines.

- ResearchGate. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES.

- Current Updates on Oxazolidinone and Its Significance. (2013). Journal of Chemistry, 2013, 1-16.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase [pubmed.ncbi.nlm.nih.gov]

- 3. Production of Toloxatone - Chempedia - LookChem [lookchem.com]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazolidinone synthesis [organic-chemistry.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1038713-37-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

The Oxazolidinones: A Synthetic Triumph Over Gram-Positive Resistance

An In-Depth Technical Guide on the Discovery, Mechanism, and Evolution of a Landmark Antibiotic Class

Foreword

The emergence of multidrug-resistant pathogens represents one of the most significant challenges to modern medicine. In the ongoing battle against these resilient microorganisms, the discovery and development of novel antibiotic classes are paramount. The oxazolidinones stand as a testament to the power of rational drug design and synthetic chemistry in addressing this critical need. As the first entirely new class of antibiotics to be introduced in decades, their story is not merely one of scientific achievement but also a compelling narrative of perseverance, iterative optimization, and a deepening understanding of the bacterial ribosome.

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive technical overview of the oxazolidinone compounds, from their initial discovery and the challenges that beset early candidates to the elucidation of their unique mechanism of action and the subsequent evolution of next-generation agents. We will delve into the causality behind key experimental choices, the molecular basis of resistance, and the methodologies that underpin our understanding of this vital class of therapeutics.

The Genesis of a New Antibiotic Class: The DuPont Era

The history of oxazolidinones as antibacterial agents begins in the late 1980s with the pioneering work of scientists at E.I. du Pont de Nemours & Company. Through systematic screening of their chemical library, they identified a novel class of synthetic compounds possessing a 2-oxazolidinone core that exhibited activity against a range of Gram-positive bacteria.[1][2] This was a significant breakthrough, as the compounds were entirely synthetic, reducing the likelihood of pre-existing, naturally occurring resistance mechanisms.[3]

The initial lead compounds, DuP-105 and DuP-721, emerged from this early research.[4][5] DuP-721, in particular, showed promising activity, with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 2.0 mg/L for Staphylococcus aureus and Streptococcus faecalis.[5]

However, the journey of these early candidates was cut short due to significant toxicity issues observed in preclinical animal studies.[6] While the specific toxicological data from this early period is not extensively published, later reviews have indicated that these first-generation compounds exhibited lethal toxicity, which ultimately led to the discontinuation of their development.[6] This early setback underscored a critical challenge that would define the trajectory of oxazolidinone research for years to come: the need to uncouple the desired antibacterial efficacy from unacceptable host toxicity.

The Rise of Linezolid: A Paradigm of Rational Drug Design